molecular formula C12H15NO3S2 B12302067 N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine CAS No. 84670-67-7

N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine

Cat. No.: B12302067
CAS No.: 84670-67-7
M. Wt: 285.4 g/mol
InChI Key: LGKROVPAKMOXGW-UHFFFAOYSA-N
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Description

N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine is a complex organic compound that features a unique combination of sulfur, oxygen, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps may include:

  • Formation of the thieno[2,3-h][1,2]benzoxathiin core through cyclization reactions.
  • Introduction of the dioxido groups via oxidation reactions.
  • Attachment of the N,N-dimethylamine group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atoms.

    Reduction: Reduction of the dioxido groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in redox reactions that affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-h][1,2]benzoxathiin derivatives: Compounds with similar core structures but different substituents.

    Sulfoxides and sulfones: Compounds with similar oxidation states of sulfur.

    N,N-Dimethylamine derivatives: Compounds with similar nitrogen-containing functional groups.

Uniqueness

N-(2,2-Dioxido-3,4,5,6-tetrahydrothieno(2,3-h)(1,2)benzoxathiin-4-yl)-N,N-dimethylamine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

84670-67-7

Molecular Formula

C12H15NO3S2

Molecular Weight

285.4 g/mol

IUPAC Name

N,N-dimethyl-2,2-dioxo-3,4,5,6-tetrahydrothieno[2,3-h][1,2]benzoxathiin-4-amine

InChI

InChI=1S/C12H15NO3S2/c1-13(2)10-7-18(14,15)16-12-8(10)3-4-11-9(12)5-6-17-11/h5-6,10H,3-4,7H2,1-2H3

InChI Key

LGKROVPAKMOXGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CS(=O)(=O)OC2=C1CCC3=C2C=CS3

Origin of Product

United States

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